molecular formula C18H23N5O3 B2816833 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-33-7

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

カタログ番号: B2816833
CAS番号: 946361-33-7
分子量: 357.414
InChIキー: OSZMPLHGUNDRSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel chemical entity offered as a high-purity reference standard for pharmaceutical and life science research. This synthetic compound features a fused imidazo[2,1-c][1,2,4]triazine core, a scaffold of significant interest in medicinal chemistry for its potential as a privileged structure in drug discovery. The molecular structure incorporates an 4-ethoxyphenyl substituent at the 8-position and an N-(2-methylpropyl) carboxamide group at the 3-position, which may influence its physicochemical properties and biomolecular interactions. While specific biological data for this compound is not available in the public domain, related imidazotriazine and triazine derivatives have been investigated for a range of pharmacological activities, including as kinase inhibitors and enzyme modulators . This product is designed for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is provided with comprehensive analytical characterization data to ensure identity and purity. 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-26-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-11-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMPLHGUNDRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

The mechanism of action of 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of viral enzymes, preventing viral replication, or interact with cancer cell receptors, inducing apoptosis .

生物活性

8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural characteristics of this compound may provide insights into its mechanisms of action and efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxyphenyl group and an isobutyl group. Its molecular formula is C18H23N5O3C_{18}H_{23}N_5O_3, with a molecular weight of approximately 357.41 g/mol. The presence of multiple functional groups contributes to its biological activity and reactivity.

PropertyValue
Molecular FormulaC18H23N5O3C_{18}H_{23}N_5O_3
Molecular Weight357.41 g/mol
IUPAC Name8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Chemical ClassImidazo[2,1-c][1,2,4]triazine

Antitumor Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression.

  • Case Study : In vitro studies demonstrated that 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibited cytotoxic effects against MDA-MB-468 breast cancer cells with a GI50 value of approximately 12 µM. This suggests a potential for use in treating triple-negative breast cancer (TNBC) due to its selective inhibition of cancer cell proliferation .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Preliminary tests indicate effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 µg/mL
Escherichia coli750 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial therapies .

The mechanism through which this compound exerts its biological effects involves interaction with key molecular targets such as enzymes and receptors. Specifically:

  • Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival. For example, it has been observed to affect the phosphorylation state of Akt and ERK pathways in cancer cells .

Synthesis and Research Applications

The synthesis of 8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazo[2,1-c][1,2,4]triazine core followed by functionalization with ethoxy and carboxamide groups.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including coupling steps and cyclization. Key factors include solvent choice (e.g., dimethylformamide or methanol), temperature control, and catalyst selection (e.g., palladium or copper salts). For example, adjusting reaction temperatures to 60–80°C can minimize side reactions, while HPLC purification ensures >95% purity . Optimize yields by monitoring intermediates via thin-layer chromatography (TLC) and employing reflux conditions for critical steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹), and HRMS for molecular ion validation. For structural ambiguity, X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of similar imidazo-triazine derivatives?

Contradictions often arise from structural variations (e.g., fluorophenyl vs. methoxyphenyl substituents) or assay conditions. Conduct comparative studies using standardized protocols (e.g., fixed IC50 determination methods). For instance, substituent effects on enzyme inhibition can be systematically tested via molecular docking and in vitro kinase assays . Validate findings with orthogonal assays (e.g., SPR for binding affinity) to rule out false positives .

Q. What purification strategies are recommended for this compound, particularly with structurally similar byproducts?

Use gradient HPLC with a C18 column and acetonitrile/water mobile phase to separate byproducts with minor structural differences. For scale-up, column chromatography (silica gel, cyclohexane/ethyl acetate gradients) effectively isolates the target compound. Precipitation (e.g., adding antisolvents like hexane) may further enhance purity .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of derivatives?

Synthesize analogs with systematic substituent modifications (e.g., varying the ethoxyphenyl group to fluorophenyl or methylphenyl). Test biological activity in dose-response assays and correlate results with computational models (e.g., QSAR or DFT calculations). For example, replacing the 2-methylpropyl group with cyclopropylcarboxamide (as in related compounds) may enhance target selectivity .

Q. How should researchers design experiments to elucidate the mechanism of action?

Use competitive binding assays (e.g., fluorescence polarization) to identify target proteins. For enzyme targets, perform kinetic studies (Km/Vmax analysis) to determine inhibition type (competitive/non-competitive). Cellular assays (e.g., Western blotting for downstream pathway markers) validate mechanistic hypotheses. Cross-reference with structurally similar compounds known to modulate kinase or protease activity .

Key Methodological Considerations

  • Synthetic Optimization : Prioritize reaction monitoring (TLC/HPLC) and catalyst screening to reduce byproducts .
  • Analytical Rigor : Combine multiple spectroscopic methods for unambiguous characterization .
  • Biological Validation : Use tiered testing (in silico → in vitro → cellular) to confirm activity and mechanism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。